6,7-dimethoxy-3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Overview
Description
6,7-Dimethoxy-3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of methoxy groups and a thienylmethyl substituent adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with 2-thienylmethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The methoxy and thienylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce a variety of substituents at the methoxy or thienylmethyl positions.
Scientific Research Applications
6,7-Dimethoxy-3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the methoxy groups and isoquinoline core but lacks the thienylmethyl and thioxo groups.
2-Thienylmethylamine: Contains the thienylmethyl group but lacks the quinazolinone core.
Quinazolinone Derivatives: Various derivatives with different substituents on the quinazolinone core.
Uniqueness
6,7-Dimethoxy-3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is unique due to its combination of methoxy, thienylmethyl, and thioxo groups on the quinazolinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
6,7-dimethoxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-19-12-6-10-11(7-13(12)20-2)16-15(21)17(14(10)18)8-9-4-3-5-22-9/h3-7H,8H2,1-2H3,(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUVUQRWRMSZGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796002 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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